7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a triazole ring fused to a pyrimidine ring, with phenyl and chlorophenyl substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorobenzaldehyde with 3-amino-1,2,4-triazole in the presence of a suitable catalyst and solvent can lead to the formation of the desired triazolopyrimidine derivative . The reaction typically requires heating and may involve additional steps such as purification and crystallization to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green solvents and recyclable catalysts can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to the formation of various substituted triazolopyrimidines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as kinase inhibitors.
Triazolopyrimidine derivatives: Various derivatives with different substituents have been studied for their diverse biological activities.
Uniqueness
7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its binding affinity to certain molecular targets, making it a potent inhibitor in various biological assays .
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4/c18-14-8-6-12(7-9-14)15-10-11-19-17-20-16(21-22(15)17)13-4-2-1-3-5-13/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIVIDAPEYWYMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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